molecular formula C22H36O3 B8075689 Incensole acetate

Incensole acetate

Cat. No. B8075689
M. Wt: 348.5 g/mol
InChI Key: HVBACKJYWZTKCA-XSLBTUIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Incensole acetate is a useful research compound. Its molecular formula is C22H36O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Incensole acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Incensole acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-inflammatory and Antidepressant Properties : Incensole acetate has been shown to possess anti-inflammatory and antidepressant effects due to its ability to activate ion channels in the brain, alleviating anxiety and depression (Al-Harrasi et al., 2019). It also demonstrates psychoactivity in mice by activating TRPV3 channels in the brain (Paul & Jauch, 2012).

  • Neuroprotective Effects : Studies have shown that incensole acetate offers neuroprotection against brain tissue damage and improves cognitive functions following traumatic brain injury. It also exhibits anti-inflammatory effects in the brain (Moussaieff et al., 2008).

  • Memory and Learning Improvement : Incensole acetate has been found to improve learning and memory impairments induced by lipopolysaccharide in rats. Its effects are mediated through protection against neuro-inflammation and oxidative damage in the brain (Marefati et al., 2021).

  • Antidepressant-like Effects : In studies involving mice, acute administration of incensole acetate demonstrated significant antidepressant-like effects, suggesting potential for treating depressive-like disorders (Moussaieff et al., 2012).

  • Inhibition of NF-κB Activation : Incensole acetate inhibits Nuclear Factor-κB activation, which is a key factor in inflammatory responses. This property contributes to its anti-inflammatory potential (Moussaieff et al., 2007).

  • Hypoglycemic and Hypolipidemic Effects : Incensole has shown potential hypoglycemic and hypolipidemic effects on diabetic rats, indicating a role in metabolic regulation (Zaki et al., 2015).

  • Antimicrobial and Antioxidant Activities : Incensole isolated from Boswellia dalzielii demonstrated moderate antimicrobial and antioxidant activities (Alemika et al., 2005).

properties

IUPAC Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBACKJYWZTKCA-XSLBTUIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901308
Record name Incensole acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

CAS RN

34701-53-6
Record name Incensole acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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